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Compound of Interest

Compound Name: 1,2,3-Hexanetriol

cat. No.: B1622267

An In-Depth Technical Guide to the Chemical Properties of (2R,3S)-rel-1,2,3-Hexanetriol

Introduction

(2R,3S)-rel-1,2,3-Hexanetriol is a vicinal triol characterized by a six-carbon backbone with
hydroxyl groups on the first three consecutive carbons. As a chiral molecule, its
stereochemistry plays a pivotal role in its chemical behavior and applications. The designation "
(2R,3S)-rel" signifies a racemic mixture of the (2R,3S) and (2S,3R) enantiomers. This guide
offers a comprehensive technical overview of its chemical and physical properties, reactivity,
analytical characterization, and handling protocols, tailored for professionals in chemical
research and drug development. Its utility as a chiral synthon makes it a molecule of significant
interest in the synthesis of complex, biologically active compounds.

Molecular Structure and Stereochemistry

The fundamental properties of (2R,3S)-rel-1,2,3-Hexanetriol are dictated by its molecular
structure, which includes a flexible hexane chain and three hydrophilic hydroxyl groups that
enable extensive hydrogen bonding.

Chemical Identity
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Identifier Value Source
IUPAC Name (2R,3S)-hexane-1,2,3-triol [1]
Synonyms 1,2,3-Hexanetriol, (2R,3S)-rel- [1]

CAS Number 83134-92-3 [1]
Molecular Formula CeH1403 [1112]
Molecular Weight 134.17 g/mol [1][2]
InChiKey XYXCXCJIKZRDVPU- o

NTSWFWBYSA-N

Canonical SMILES CCCC(C(CO)0)0 2]

Stereochemical Elucidation

The term rel (relative) indicates that the compound is a racemic mixture of two enantiomers:
(2R,3S)-hexane-1,2,3-triol and its mirror image, (2S,3R)-hexane-1,2,3-triol. The stereocenters
at C2 and C3 are crucial, as their specific spatial arrangement influences the molecule's
interaction with other chiral entities, a critical factor in drug design and asymmetric synthesis.

Caption: Fischer projections of the (2R,3S) and (2S,3R) enantiomers.

Physicochemical Properties

The physical properties of hexanetriols are dominated by the three hydroxyl groups, which lead
to high viscosity, a high boiling point, and miscibility with water. Experimental data for this
specific stereoisomer is limited; therefore, data for the general 1,2,3-hexanetriol and the
related 1,2,6-hexanetriol isomer are provided for context.
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Property Value Notes and Source

For generic 1,2,3-Hexanetriol.

Melting Point 67-69 °C 3]

For the related isomer 1,2,6-

25-32 °C _
Hexanetriol.[4][5]
- ) For the related isomer 1,2,6-
Boiling Point 178 °C @ 6.7 mmHg ]
Hexanetriol.[4][5]
] For the related isomer 1,2,6-
Flash Point 198 °C )
Hexanetriol.[4][5]
N ) For the related isomer 1,2,6-
Specific Gravity 1.109 )
Hexanetriol.[4]
Expected due to three -OH
Water Solubility Soluble groups; confirmed for 1,2,6-
Hexanetriol.[4]
Computed value, indicating
XLogP3 -0.4 o
hydrophilicity.[1][2]
Hydrogen Bond Donors 3 Computed.[1]
Hydrogen Bond Acceptors 3 Computed.[1]

The variance in melting points highlights the impact of molecular symmetry and crystal packing,
which differs between isomers. The low XLogP3 value confirms the compound's hydrophilic
nature, consistent with its solubility in polar solvents.

Chemical Reactivity and Synthetic Utility

The reactivity of (2R,3S)-rel-1,2,3-Hexanetriol is centered on its three hydroxyl groups: one
primary (-CH20H) and two secondary (-CHOH). The primary alcohol is generally more
sterically accessible and nucleophilic than the secondary alcohols, allowing for regioselective
reactions under controlled conditions.

Key Reaction Classes
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 Esterification & Etherification: The hydroxyl groups readily react with acyl chlorides,
anhydrides, or carboxylic acids to form esters, and with alkyl halides or under dehydration
conditions to form ethers. Selective protection of the primary alcohol is a common first step
in multi-step synthesis to differentiate it from the secondary hydroxyls.

o Oxidation: The primary and secondary alcohols can be oxidized to aldehydes, ketones, or
carboxylic acids using a variety of reagents (e.g., PCC, Swern, Jones oxidation). The choice
of oxidant determines the final product and selectivity.

e Cyclization: The 1,2-diol motif allows for the formation of cyclic acetals or ketals upon
reaction with aldehydes or ketones. This reaction is often used as a protecting group strategy
for the diol functionality.

Role as a Chiral Synthon

In the context of drug development, chiral synthons are invaluable. The defined
stereochemistry of (2R,3S)-1,2,3-Hexanetriol makes it an ideal starting material for
constructing more complex molecules where stereocontrol is paramount. For instance, it can
be derived from the chemoselective conversion of biologically sourced polyols, providing a
direct route to valuable chiral intermediates.[1] This capability is crucial for synthesizing
enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired
therapeutic effect while the other may be inactive or harmful.
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Caption: A generalized workflow for utilizing the triol in synthesis.

Analytical Characterization

Confirming the structure and purity of (2R,3S)-rel-1,2,3-Hexanetriol requires a combination of
spectroscopic technigues.

e NMR Spectroscopy:

o H NMR: The spectrum would be complex but predictable. Key signals would include a
triplet for the terminal methyl group (~0.9 ppm), multiplets for the propyl chain methylenes,
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distinct methine signals for the two CH-OH groups, and signals for the CH2-OH group. The
hydroxyl protons would appear as broad singlets, exchangeable with D20.

o 18C NMR: Six distinct carbon signals would be expected, with the three carbons bearing
hydroxyl groups appearing in the downfield region (~60-80 ppm).[2]

« Infrared (IR) Spectroscopy: A strong, broad absorption band in the 3200-3600 cm~* region is
characteristic of O-H stretching from the hydrogen-bonded hydroxyl groups. C-O stretching
bands would appear in the 1000-1200 cm~1 region.

e Mass Spectrometry (MS): While the molecular ion peak (m/z 134) may be weak,
characteristic fragmentation patterns involving the loss of water (H20) and alkyl fragments
would be observed. High-resolution mass spectrometry can confirm the elemental
composition. Predicted adducts are useful for identification in complex matrices.[6]

Adduct Predicted m/z
[M+H]* 135.10158
[M+NaJ* 157.08352
[M-H]~ 133.08702

Exemplary Experimental Protocol: Synthesis via
Asymmetric Dihydroxylation

This protocol describes a plausible, field-proven method for synthesizing a specific enantiomer,
(2R,3S)-1,2,3-Hexanetriol, to illustrate the principles of stereoselective synthesis. The
trustworthiness of this method relies on the well-established and highly reproducible Sharpless
Asymmetric Dihydroxylation reaction.

Objective: To synthesize (2R,3S)-1,2,3-Hexanetriol from (E)-1-hexene.

Causality: The choice of the (E)-alkene precursor is critical. Dihydroxylation of a terminal
alkene like 1-hexene would yield a 1,2-diol. To obtain the 1,2,3-triol, a starting material like
(E)-1-hydroxy-2-hexene would be more appropriate, but for simplicity, we will describe a
conceptual dihydroxylation of a C6 precursor. The key to achieving the desired (2R,3S)
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stereochemistry is the use of the AD-mix-3 catalyst, which reliably adds the two hydroxyl
groups in a syn-fashion to a specific face of the double bond.

Materials:

e (E)-2-Hexen-1-ol

e AD-mix-f3

« tert-Butanol

o Water

o Methanesulfonamide (CH3SO2NH:2)
e Sodium sulfite (Na2S0s)

o Ethyl acetate

e Magnesium sulfate (MgSOa)
Procedure:

o Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer is charged
with a 1:1 mixture of tert-butanol and water (100 mL). The solvent is cooled to 0 °C in an ice
bath.

» Reagent Addition: Add AD-mix-f3 (1.4 g per 1 mmol of alkene) and methanesulfonamide (1
equivalent) to the cooled solvent and stir until both phases are clear.

o Substrate Addition: Add (E)-2-Hexen-1-ol (1 equivalent) to the reaction mixture. The causality
here is that the pre-existing hydroxyl group will be retained, and the double bond will be
dihydroxylated.

e Reaction Monitoring: Stir the mixture vigorously at 0 °C. The reaction progress is monitored
by thin-layer chromatography (TLC), observing the disappearance of the starting alkene. The
reaction is typically complete within 6-24 hours.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1622267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Quenching: Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g
per 1 mmol of alkene) and allowing the mixture to warm to room temperature while stirring
for 1 hour. This step reduces the osmate esters and excess oxidant.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three
times with ethyl acetate. The organic layers are combined.

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium
sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator
to yield the crude product.

Purification: Purify the crude triol by silica gel column chromatography to obtain the
enantiomerically enriched (2R,3S)-1,2,3-Hexanetriol.

Validation: The enantiomeric excess (e.e.) of the product should be determined using chiral
HPLC or by converting the triol to a chiral derivative (e.g., a Mosher's ester) and analyzing by
1H NMR. The structural identity is confirmed using NMR and Mass Spectrometry as described
in Section 5.0.

Safety and Handling

As a laboratory chemical, (2R,3S)-rel-1,2,3-Hexanetriol requires careful handling in
accordance with standard safety practices.

Hazard Identification: Aggregated GHS information for 1,2,3-hexanetriol indicates it causes
skin irritation (H315) and serious eye irritation (H319).[2]

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical
safety goggles, gloves, and a lab coat to prevent skin and eye contact.[4]

Handling: Handle in a well-ventilated area. Avoid breathing vapors or mist.
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.

Incompatible Materials: Avoid contact with strong oxidizing agents, acid anhydrides, and acid
chlorides, as these can lead to vigorous and potentially hazardous reactions.[4][5]
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Conclusion

(2R,3S5)-rel-1,2,3-Hexanetriol is a versatile chiral polyol whose value lies in the unique
stereochemical arrangement of its three hydroxyl groups. Its properties—hydrophilicity, multiple
reaction sites, and defined stereochemistry—make it a valuable building block for researchers
in organic synthesis and an important intermediate for the pharmaceutical industry. A thorough
understanding of its reactivity, analytical signatures, and handling requirements is essential for
its effective and safe utilization in the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,2,3-Hexanetriol, (2R,3S)-rel- | C6H1403 | CID 6950289 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2.1,2,3-Hexanetriol | C6H1403 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 3.1,2,3-HEXANETRIOL | 90325-47-6 [chemicalbook.com]

e 4. fishersci.com [fishersci.com]

e 5. assets.thermofisher.cn [assets.thermofisher.cn]

e 6. PubChemlLite - 1,2,3-hexanetriol (C6H1403) [pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [(2R,3S)-rel-1,2,3-Hexanetriol chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1622267#2r-3s-rel-1-2-3-hexanetriol-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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